
6-Chloro-5-iodonicotinonitrile
描述
6-Chloro-5-iodonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H2ClIN2. It is a derivative of nicotinonitrile, characterized by the presence of both chlorine and iodine atoms on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the sequential halogenation of 6-chloronicotinonitrile using iodine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetonitrile or dimethylformamide
Catalyst: Copper(I) iodide or palladium-based catalysts
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and heat transfer.
Purification: Crystallization or chromatography techniques to achieve high purity levels.
Safety Measures: Proper handling of halogenated compounds and waste disposal to minimize environmental impact.
化学反应分析
Types of Reactions
6-Chloro-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or amines in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethyl sulfoxide.
Major Products
Substituted Nicotinonitriles: Products with various functional groups replacing chlorine or iodine.
Biaryl Compounds: Products from coupling reactions, useful in pharmaceuticals and materials science.
科学研究应用
6-Chloro-5-iodonicotinonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents targeting specific biological pathways.
Material Science: Utilized in the preparation of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 6-Chloro-5-iodonicotinonitrile depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The presence of halogens can enhance binding affinity and selectivity.
Chemical Reactions: Acts as a versatile building block, facilitating the formation of new bonds through substitution or coupling reactions.
相似化合物的比较
Similar Compounds
- 6-Chloro-5-bromonicotinonitrile
- 6-Chloro-5-fluoronicotinonitrile
- 6-Chloro-5-iodopyridine
Uniqueness
6-Chloro-5-iodonicotinonitrile is unique due to the combination of chlorine and iodine atoms, which provides distinct reactivity patterns. The iodine atom, being larger and more polarizable, offers unique opportunities for coupling reactions compared to other halogens .
属性
IUPAC Name |
6-chloro-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBAKJMIWPAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)
![2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)
![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)
![7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid](/img/structure/B1394338.png)
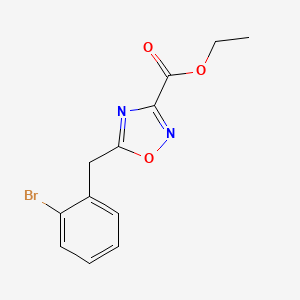
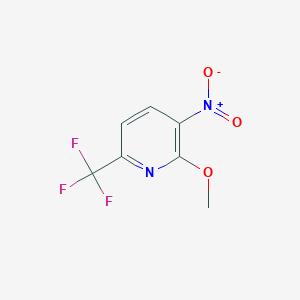
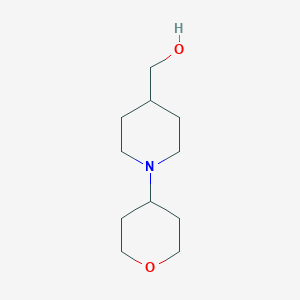

![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)
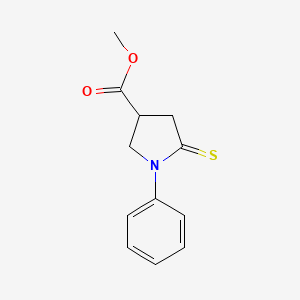
![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)
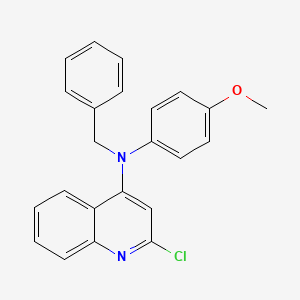
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)
